molecular formula C15H9BrCl2O B3143941 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- CAS No. 539857-03-9

2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-

Cat. No. B3143941
CAS RN: 539857-03-9
M. Wt: 356 g/mol
InChI Key: BVUMYJFBZZOZMX-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-, commonly known as chalcone, is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. Chalcone is an important intermediate in the synthesis of various bioactive compounds, including flavonoids, isoflavonoids, and coumarins.

Scientific Research Applications

Environmental Impact and Contaminant Analysis

Chlorophenols, including compounds related to "2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-," are assessed for their environmental impact, particularly in aquatic environments. The study by Krijgsheld & Gen (1986) highlights the moderate toxicity these compounds exert on mammalian and aquatic life, with considerable effects upon long-term exposure to fish. These chlorophenols' persistence in the environment varies based on microflora's presence and environmental conditions, with a noted organoleptic effect (Krijgsheld & Gen, 1986).

Synthesis and Applications in Chemical Manufacturing

Research into the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the challenges and innovations in chemical manufacturing. Qiu et al. (2009) describe a method overcoming the limitations posed by the use of toxic and expensive materials, indicating the broader industrial relevance of efficiently synthesizing complex molecules (Qiu et al., 2009).

Biodegradation and Environmental Processing

The significance of microbial action in the degradation of chemicals like "2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-" is crucial for mitigating environmental impact. Xiu & Zeng (2008) discuss the challenges in the recovery and purification of biologically produced chemicals, emphasizing the need for efficient and sustainable methods to manage the compounds' presence in the environment (Xiu & Zeng, 2008).

Toxicity and Environmental Safety

Analyzing the global trends in the toxicity of related herbicides, such as 2,4-D, Zuanazzi et al. (2020) provide a scientometric review that maps out the development in understanding these compounds' toxicological profiles. This review emphasizes the need for continuous monitoring and research into the health and environmental impacts of such chemicals (Zuanazzi et al., 2020).

properties

IUPAC Name

3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUMYJFBZZOZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398641
Record name 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-

CAS RN

539857-03-9
Record name 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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